2-Butylisouronium chloride
Description
Properties
IUPAC Name |
butyl carbamimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPJRCMUGDBJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211475 | |
| Record name | 2-Butylisouronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62432-76-2 | |
| Record name | Carbamimidic acid, butyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62432-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylisouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062432762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butylisouronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylisouronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylisouronium chloride can be synthesized through the reaction of butylamine with isocyanic acid, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:
Reaction of Butylamine with Isocyanic Acid: Butylamine reacts with isocyanic acid to form butylisourea.
Addition of Hydrochloric Acid: The butylisourea is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial production may also involve additional purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Butylisouronium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form butylamine and urea.
Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction occurs under acidic or basic conditions, often at elevated temperatures.
Condensation Reactions: These reactions may require catalysts such as acids or bases and are usually conducted at moderate temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted urea derivatives.
Hydrolysis: The primary products are butylamine and urea.
Condensation Reactions: The products are imines or related nitrogen-containing compounds.
Scientific Research Applications
2-Butylisouronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives and other nitrogen-containing compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butylisouronium chloride involves its reactivity as a nucleophile and its ability to form stable intermediates. In biochemical applications, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists structurally related compounds, enabling comparisons based on molecular features and regulatory
Table 1: Structural and Regulatory Comparison
| Compound Name | CAS Number | Registration Date | Key Structural Features |
|---|---|---|---|
| 2-Butylisouronium chloride | 62432-76-2 | 31/05/2018 | Isouronium cation, butyl chain, chloride |
| 2-Butylfuran | 4466-24-4 | 31/05/2018 | Furan ring, butyl substituent |
| 2-Butylhexanol | 2768-15-2 | 31/05/2018 | Aliphatic alcohol, hexanol backbone |
| 2-Butylhydroquinone | 4197-69-7 | 31/05/2018 | Hydroquinone core, butyl substituent |
Key Observations :
Functional Group Diversity: this compound’s ionic nature contrasts with the neutral, aromatic 2-butylfuran and the phenolic 2-butylhydroquinone. Unlike 2-butylhexanol (a long-chain alcohol), this compound lacks hydroxyl groups but retains surfactant-like properties due to its amphiphilic structure.
Regulatory Parallels :
All listed compounds were registered on 31/05/2018, indicating synchronized regulatory evaluations for butyl-substituted derivatives. However, toxicity or environmental data for this compound are absent in the evidence, unlike hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂), which is documented for its coordination chemistry and industrial applications .
Electrochemical and Environmental Context
For example:
- Chloride’s role in ion-selective electrodes () suggests this compound could act as a mediator in sensor matrices.
- Artificial Neural Network (ANN) models for chloride simulation () might extrapolate to predict this compound’s environmental behavior, though its organic cation complicates such comparisons.
Biological Activity
2-Butylisouronium chloride (C5H13ClN2O) is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and as a modulator of Toll-like receptors (TLRs). This article explores its biological activity, relevant case studies, and research findings.
- Molecular Formula : C5H13ClN2O
- Molecular Weight : 162.62 g/mol
- CAS Number : 13512048
This compound has been identified as a modulator of TLRs, which play a crucial role in the innate immune response. TLRs recognize pathogen-associated molecular patterns and initiate signaling cascades that lead to the production of cytokines and other immune responses. The activation of TLRs can enhance the body's defense against various pathogens, including viruses and bacteria.
Immunomodulatory Effects
Research indicates that this compound can stimulate immune responses through TLR activation. This is particularly relevant in the treatment of viral infections and certain cancers. The compound has shown promise in:
- Enhancing Cytokine Production : Studies suggest that it can induce the production of pro-inflammatory cytokines, which are essential for mounting an effective immune response .
- Antiviral Activity : Its role as a TLR modulator positions it as a potential therapeutic agent against viral infections such as Hepatitis C virus (HCV) and others .
Anticancer Potential
The compound's immunomodulatory properties may also extend to cancer therapy. By enhancing the immune system's ability to recognize and attack tumor cells, this compound could be beneficial in oncological settings.
Case Studies
-
TLR Modulation in Viral Infections :
A study demonstrated that compounds similar to this compound effectively reduced viral loads in animal models by activating TLR pathways, leading to increased interferon production . -
Cancer Immunotherapy :
In vitro studies have shown that TLR agonists can enhance the efficacy of cancer vaccines by promoting a robust immune response against tumor antigens. The application of this compound in this context is being explored .
Table: Summary of Biological Activities
Safety and Toxicity
While the biological activity of this compound is promising, safety profiles must be established through rigorous testing. Current literature suggests moderate toxicity levels, necessitating further investigation into its safety for clinical applications .
Q & A
Q. What are the established synthetic routes for 2-butylisouronium chloride, and how can reaction conditions be optimized for reproducibility?
Methodological Answer : Synthesis typically involves the reaction of 2-butylisourea with hydrochloric acid under controlled conditions. To optimize:
- Vary parameters (temperature, stoichiometry, solvent purity) systematically .
- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ pH measurements.
- Ensure reproducibility by documenting exact conditions (e.g., drying time, solvent grade) and validating purity through melting point analysis and NMR spectroscopy .
Q. What analytical techniques are critical for characterizing this compound’s identity and purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare and spectra with literature data to confirm structural integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- Elemental Analysis : Confirm stoichiometric composition (C, H, N, Cl) within ±0.4% deviation .
- HPLC : Assess purity (>98%) using a reverse-phase C18 column and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Store in a locked, ventilated cabinet away from moisture and incompatible reagents (e.g., strong bases).
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation if symptoms persist .
Q. How can researchers ensure experimental reproducibility when studying this compound’s physicochemical properties?
Methodological Answer :
- Calibrate instruments (e.g., pH meters, spectrophotometers) before each use.
- Replicate experiments across multiple batches and operators to identify operator-dependent variability.
- Report detailed metadata (e.g., solvent lot numbers, humidity levels) in supplementary materials .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?
Methodological Answer :
- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in catalytic cycles.
- Use isotopic labeling (, ) to track molecular transformations via NMR or mass spectrometry.
- Pair computational modeling (DFT or MD simulations) with experimental data to validate proposed mechanisms .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer :
Q. How can computational modeling predict the compound’s interactions with biological targets or solvents?
Methodological Answer :
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen binding affinities against protein targets.
- Simulate solvation dynamics with COSMO-RS or MD simulations to predict solubility and stability.
- Validate predictions with experimental data (e.g., SPR binding assays, partition coefficient measurements) .
Q. What methodologies confirm the absence of byproducts or degradation products in synthesized batches?
Methodological Answer :
- Employ LC-MS/MS to detect trace impurities (<0.1%) and assign structures via fragmentation patterns.
- Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify degradation pathways.
- Compare IR spectra with reference standards to detect functional group alterations .
Q. How do researchers validate the compound’s identity when literature data is sparse or conflicting?
Methodological Answer :
- Cross-reference multiple characterization techniques (e.g., XRD for crystal structure, - HMBC NMR for connectivity).
- Collaborate with independent labs for blind validation of spectral data.
- Publish raw datasets (e.g., NMR FID files, crystallographic CIFs) in open-access repositories for peer scrutiny .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

